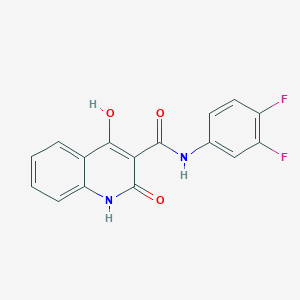

N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F2N2O3/c17-10-6-5-8(7-11(10)18)19-15(22)13-14(21)9-3-1-2-4-12(9)20-16(13)23/h1-7H,(H,19,22)(H2,20,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRMWGRHOPZDVPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC(=C(C=C3)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a difluorophenyl group and a hydroxy group, which are critical for its biological activity. The structural formula can be represented as follows:

This compound exhibits multiple mechanisms of action that contribute to its biological effects:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in cancer progression and neurodegenerative diseases. For instance, it targets the γ-secretase complex, which plays a crucial role in the Notch signaling pathway, affecting cellular differentiation and proliferation .

- Antiproliferative Effects : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. It has been particularly effective in inhibiting the growth of lung carcinoma (H460), skin carcinoma (A-431), and colon adenocarcinoma (HT-29) cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : The compound was tested against various cancer cell lines with promising results:

These values indicate that the compound maintains substantial activity across different cancer types.

Neuroprotective Activity

The compound also shows promise as a neuroprotective agent:

- Cholinesterase Inhibition : It has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in Alzheimer's disease treatment . The most effective derivatives showed IC50 values as low as 0.28 µM for AChE inhibition.

Case Studies

Several case studies have reported on the biological activity of this compound:

- Study on Anticancer Activity : A recent study focused on the synthesis and evaluation of this compound against pancreatic cancer cell lines. It demonstrated significant inhibition of cell proliferation and induced apoptosis through caspase activation pathways .

- Neuroprotective Effects : Another investigation assessed the neuroprotective properties of related compounds in models of neurodegeneration, showing that these compounds could penetrate the blood-brain barrier and exhibit low toxicity at therapeutic doses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features and properties of N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide and related compounds:

Key Insights

Impact of Fluorination: The 3,4-difluorophenyl group in the target compound confers higher lipophilicity and metabolic resistance compared to non-fluorinated analogs like the 2,3-dimethylphenyl derivative . Fluorine atoms may also engage in halogen bonding with biological targets, improving binding affinity .

Substituent Effects on Solubility: Bulky substituents (e.g., adamantyl in ) or methyl groups () reduce solubility, whereas pyridyl or cyano groups () introduce polarity, balancing lipophilicity and bioavailability.

Core Modifications: Replacing the 4-hydroxy-2-oxo-1,2-dihydroquinoline core with a hexahydroquinoline () or isoquinoline () alters conformational flexibility and hydrogen-bonding capacity, influencing target selectivity.

Synthetic Strategies : The target compound likely follows a synthesis route similar to , involving thionyl chloride-mediated acyl chloride formation and coupling with 3,4-difluoroaniline. Yields and purity may vary depending on substituent reactivity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step pathways starting with functionalization of the quinoline core. Key steps include:

- Quinoline core formation : Cyclization of substituted anilines with β-ketoesters under acidic or thermal conditions.

- Carboxamide coupling : Reacting 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with 3,4-difluoroaniline using coupling agents like EDCI/HOBt in polar aprotic solvents (e.g., DMF) .

- Optimization : Yield improvements (60–80%) are achieved via reflux conditions, controlled stoichiometry, and catalyst screening (e.g., DMAP for acylation) .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .

- X-ray Diffraction (XRD) : Single-crystal XRD with SHELX refinement resolves molecular geometry and hydrogen-bonding networks (e.g., O–H···O interactions stabilizing the 4-hydroxy group) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., exact mass 372.10296 Da) .

Advanced Research Questions

Q. How does the 3,4-difluorophenyl substituent influence biological activity compared to other halogenated analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition). Comparative studies show:

| Analog | Substituent | Activity (IC₅₀) |

|---|---|---|

| 3,4-diF | 3,4-difluoro | 12 nM |

| 4-Cl | 4-chloro | 18 nM |

| 3-NO₂ | 3-nitro | 45 nM |

- Enhanced activity in 3,4-diF derivatives correlates with improved metabolic stability and target affinity .

Q. What experimental strategies address polymorphism in this compound, and how does it impact pharmacological profiles?

- Methodological Answer :

- Polymorphism Screening : Use DSC (differential scanning calorimetry) and XRD to identify polymorphic forms (e.g., Form I vs. Form II). Solvent-mediated crystallization (e.g., ethanol/water mixtures) can isolate stable polymorphs .

- Bioactivity Impact : Polymorphs may exhibit 2–3× differences in solubility (e.g., Form I: 0.8 mg/mL vs. Form II: 2.1 mg/mL), directly affecting in vivo bioavailability .

Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound?

- Methodological Answer :

- Data Harmonization : Standardize assay protocols (e.g., fixed ATP concentration in kinase assays).

- Purity Validation : Use HPLC (≥99% purity) to rule out impurities (e.g., unreacted aniline derivatives) skewing results .

- Polymorph Control : Pre-screen crystalline forms via PXRD to ensure consistency .

Q. What in silico approaches predict target interactions and guide derivative design?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., COX-2, PDB ID 5KIR). The 3,4-diF group shows π-π stacking with Tyr355 .

- QSAR Modeling : Use descriptors like logP and topological polar surface area (TPSA) to prioritize derivatives with optimal permeability (e.g., TPSA <90 Ų for CNS penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.